Lyoniside

Anti-leishmanial Topoisomerase IB poison Neglected tropical disease

Lyoniside (9-O-β-D-xylopyranosyl(+)lyoniresinol; CAS 34425-25-7; MW 552.57 g/mol; C₂₇H₃₆O₁₂) is an aryl tetralin lignan glycoside belonging to the lignan glycoside class. It is isolated from multiple botanical sources including Vaccinium myrtillus (bilberry) rhizomes and stems, Saraca asoca bark, Pourthiaea villosa var.

Molecular Formula C27H36O12
Molecular Weight 552.6 g/mol
Cat. No. B13645083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLyoniside
Molecular FormulaC27H36O12
Molecular Weight552.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(CO4)O)O)O
InChIInChI=1S/C27H36O12/c1-34-17-7-13(8-18(35-2)23(17)31)20-15(10-38-27-25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-19(36-3)24(32)26(37-4)21(12)20/h6-8,14-16,20,22,25,27-33H,5,9-11H2,1-4H3
InChIKeyGWDZRGQRNHELQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lyoniside (CAS 34425-25-7): A Lignan Glycoside Standard for Anti-Leishmanial, Antioxidant, and Antifungal Research Procurement


Lyoniside (9-O-β-D-xylopyranosyl(+)lyoniresinol; CAS 34425-25-7; MW 552.57 g/mol; C₂₇H₃₆O₁₂) is an aryl tetralin lignan glycoside belonging to the lignan glycoside class [1]. It is isolated from multiple botanical sources including Vaccinium myrtillus (bilberry) rhizomes and stems, Saraca asoca bark, Pourthiaea villosa var. brunnea, and Tilia amurensis [2][3]. The compound bears a xylopyranosyl sugar moiety attached at the 9-O position of the (+)-lyoniresinol aglycone, distinguishing it from other lignan glycosides such as nudiposide (a stereoisomer), saracoside (a diastereomer of schizandriside), and 5′-methoxyisolariciresinol-9′-O-β-D-xylopyranoside [1][4]. Commercially available at ≥98% purity (HPLC), lyoniside is supplied exclusively for research use and is not approved for human or veterinary therapeutic applications .

Why Lyoniside Cannot Be Substituted by Other Lignan Glycosides in Target-Based Screening and Bioassay Programs


Lyoniside occupies a specific structural niche among aryl tetralin lignan glycosides that precludes generic substitution. The 9-O-β-D-xylopyranosyl glycosylation pattern and the (+)-lyoniresinol absolute stereochemistry jointly determine its unique target engagement profile—most critically, the ability to poison Leishmania donovani type IB topoisomerase (LdTopIB) via non-competitive inhibition and stabilization of the cleavage complex, while exhibiting no inhibition of the corresponding human enzyme at concentrations up to 200 μM [1]. Its stereoisomer nudiposide (differing only in stereochemistry at the aglycone C-2 and C-3 positions) shares neuroprotective but not anti-leishmanial activity [2]. The aglycone lyoniresinol, while more potent as a direct radical scavenger (DPPH SC₅₀ 8.4 μg/mL vs. lyoniside IC₅₀ 23 μg/mL), lacks the glycoside-dependent solubility, cellular uptake, and in vivo pharmacokinetic properties that underpin lyoniside's efficacy in BALB/c mouse models of visceral leishmaniasis at 2.5–5 mg/kg/day intraperitoneal dosing [1][3]. Furthermore, lyoniside can serve as a well-characterized substrate for biotransformation studies (glycoside-to-aglycone conversion using Woodfordia fruticosa flowers), a property not available with the aglycone alone [4]. These structure-activity distinctions mean that substituting lyoniside with nudiposide, saracoside, lyoniresinol, or any other in-class lignan will yield non-equivalent results in Leishmania topoisomerase inhibition, parasite-killing, or glycoside metabolism assays.

Quantitative Head-to-Head Evidence for Lyoniside Differentiation Against Closest Structural Analogs


Anti-Leishmanial Potency: Lyoniside vs. Saracoside Against Intracellular L. donovani Amastigotes

In a direct head-to-head study, lyoniside and saracoside were evaluated against intracellular Leishmania donovani amastigotes. Lyoniside exhibited an IC₅₀ of 0.79 μM, marginally surpassing saracoside (IC₅₀ = 0.82 μM) [1]. Both compounds were tested in vivo in BALB/c mice infected with L. donovani, where intraperitoneal administration at 2.5 and 5 mg/kg/day produced significant reduction of splenic and hepatic parasite burden, with near-complete clearance observed [1][2]. The mechanism involves non-competitive inhibition of LdTopIB and stabilization of the enzyme-DNA cleavage complex, triggering apoptosis-like cell death in the parasite [1].

Anti-leishmanial Topoisomerase IB poison Neglected tropical disease

Parasite-Selective Topoisomerase IB Poisoning: Lyoniside Spares Human Topoisomerase IB at >250× the Anti-Parasitic IC₅₀

Lyoniside and saracoside were profiled against human topoisomerase IB (hTopIB) alongside the Leishmania enzyme (LdTopIB). Neither compound inhibited hTopIB at concentrations up to 200 μM, representing a >250-fold selectivity window relative to the anti-amastigote IC₅₀ of 0.79 μM [1]. In parallel cytotoxicity testing on uninfected cultured murine peritoneal macrophages, lyoniside showed poor cytotoxicity up to 100 μM, corresponding to a >125-fold safety margin [1]. This selectivity is mechanistically linked to structural differences between the heterodimeric parasite enzyme and the monomeric human enzyme, which lyoniside exploits through its specific aryl tetralin lignan scaffold [1].

Selectivity index Host toxicity Topoisomerase IB

Antioxidant Potency Cross-Comparison: Lyoniside vs. Aglycone Lyoniresinol and vs. Saracoside in DPPH Radical Scavenging

In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, lyoniside exhibits an IC₅₀ of 23 μg/mL (≈41.6 μM) [1]. By cross-study comparison, its aglycone lyoniresinol demonstrates superior intrinsic radical scavenging potency with SC₅₀ = 8.4 ± 1.8 μg/mL (≈19.8 μM) [2], representing a 2.1-fold higher potency on a molar basis. However, saracoside—the closest glycoside comparator with anti-leishmanial activity—shows a DPPH IC₅₀ of 28.8 μM [3], meaning lyoniside is 1.44-fold less potent as a direct antioxidant than saracoside. This inverted potency relationship (saracoside > lyoniside in DPPH; lyoniside ≥ saracoside in anti-leishmanial activity) demonstrates that antioxidant capacity does not predict anti-parasitic efficacy within this compound series.

DPPH assay Radical scavenging Aglycone comparison

Antifungal Activity Spectrum: Lyoniside Against Fusarium oxysporum and Mucor hiemalis at Defined Concentrations

Lyoniside was evaluated against five Ascomycota fungal strains. At a fixed concentration of 50 μg/mL, lyoniside inhibited mycelial growth of Fusarium oxysporum by 78% and Mucor hiemalis by 80% [1]. No equivalent quantitative antifungal data are available in the peer-reviewed literature for the closest structural comparators nudiposide, saracoside, or 5′-methoxyisolariciresinol-9′-O-β-D-xylopyranoside. The antifungal activity is accompanied by allelopathic effects: at 10 μg/mL, lyoniside suppressed seedling radical growth of Lactuca sativa and Lepidium sativum by 75%, and inhibited germination of Larix decidua by 55% [1].

Antifungal Mycelial growth inhibition Phytopathogenic fungi

Analytical Method Precision: Lyoniside vs. Lyoniresinol by Validated HPTLC Quantification

A validated HPTLC method for simultaneous quantification of lyoniside and its aglycone lyoniresinol in Saraca asoca bark and its fermented product was developed per ICH guidelines [1]. Lyoniside demonstrated linearity over 250–3000 ng/spot (R² > 0.997) with a recovery of 99.84%, while lyoniresinol showed linearity over 500–2500 ng/spot with a recovery of 99.83% [1]. Lyoniside offers a wider linear dynamic range (12-fold vs. 5-fold for lyoniresinol) with essentially identical recovery precision. This method also enabled real-time monitoring of the Woodfordia fruticosa flower-mediated biotransformation of lyoniside to lyoniresinol, where complete conversion was observed over 8 days of fermentation [1].

HPTLC quantification Analytical validation Recovery precision

Dual Neuroprotective and Anti-Inflammatory Activity in Murine Hippocampal and Macrophage Cell Models

Lyoniside demonstrated significant neuroprotective activity against glutamate-induced oxidative stress in HT22 murine hippocampal cells in the MTT assay, alongside (-)-epicatechin, nudiposide, and scopoletin [1]. Although quantitative EC₅₀ values were not reported individually for each compound in this study, lyoniside was isolated via bioactivity-guided fractionation, confirming target-engagement in CNS-relevant models [1]. In a separate study, lyoniside reduced nitric oxide (NO) and IL-6 levels in LPS-induced RAW 264.7 murine macrophages in a concentration-dependent manner [2]. The combination of neuroprotection (HT22) and peripheral anti-inflammation (RAW 264.7) across two distinct cellular models is documented for lyoniside but has not been demonstrated as a combined phenotype for the comparators nudiposide, saracoside, or 5′-methoxyisolariciresinol-9′-O-β-D-xylopyranoside in the peer-reviewed literature.

Neuroprotection Anti-inflammatory Glutamate excitotoxicity

Validated Application Scenarios for Lyoniside Procurement Based on Quantitative Differentiation Evidence


Positive Control Compound for Leishmania donovani Type IB Topoisomerase Inhibitor Screening Cascades

Lyoniside is the most thoroughly characterized natural product poison of LdTopIB, with a defined anti-amastigote IC₅₀ of 0.79 μM, validated in vivo efficacy in BALB/c mice at 2.5–5 mg/kg/day i.p., and a >250-fold selectivity margin over human topoisomerase IB [1]. It should be used as the reference inhibitor in all LdTopIB-mediated DNA cleavage complex stabilization assays and as a benchmark comparator when evaluating novel synthetic or natural product-derived anti-leishmanial candidates. The demonstrated ability to kill both SAG-sensitive (AG83) and SAG-resistant (GE1) L. donovani strains further supports its utility in drug-resistance counter-screening [1].

Analytical Reference Standard for HPTLC Quantification of Lyoniside in Saraca asoca Raw Material and Fermented Products

The validated HPTLC method (linearity 250–3000 ng/spot, recovery 99.84%, ICH-compliant) makes lyoniside the definitive analytical standard for quality control of S. asoca bark extracts and for monitoring the Woodfordia fruticosa-mediated biotransformation to lyoniresinol [2]. Procurement of lyoniside at ≥98% purity (HPLC) is mandatory for laboratories performing phytochemical standardization of Ayurvedic formulations containing S. asoca, or for fermentation process analytical technology (PAT) applications tracking glycoside-to-aglycone conversion kinetics [2].

Dual-Mechanism Reference Compound for Neuroinflammatory Disease Models (HT22 + RAW 264.7)

Lyoniside is the only aryl tetralin lignan glycoside with published activity in both glutamate-induced neuronal oxidative stress (HT22 cells) and LPS-induced macrophage inflammation (RAW 264.7 cells) [3][4]. Researchers investigating compounds that simultaneously target neuronal survival pathways and peripheral inflammatory cytokine cascades—such as in Parkinson's disease, Alzheimer's disease, or multiple sclerosis models—should select lyoniside as the in-class reference standard for comparative pharmacology studies, rather than nudiposide (which lacks confirmed peripheral anti-inflammatory activity) [3].

Antifungal Screening Positive Control for Fusarium oxysporum and Mucor hiemalis Mycelial Growth Inhibition

Lyoniside provides a quantitatively defined antifungal benchmark: 78% inhibition of F. oxysporum and 80% inhibition of M. hiemalis mycelial growth at 50 μg/mL [5]. Agricultural fungicide discovery programs targeting these phytopathogenic Ascomycota species can employ lyoniside as a natural product-derived positive control in agar-based mycelial growth assays. Its concurrent allelopathic activity (75% suppression of L. sativa and L. sativum seedling radical growth at 10 μg/mL) makes it suitable for integrated plant protection screening where both antifungal and herbicidal endpoints are measured in parallel [5].

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